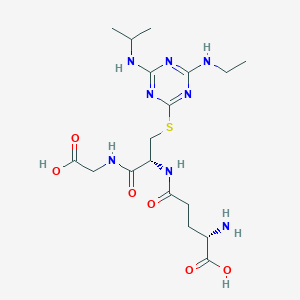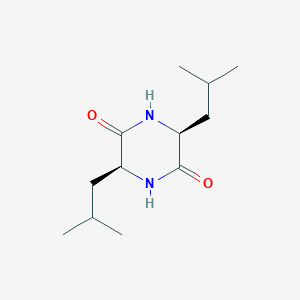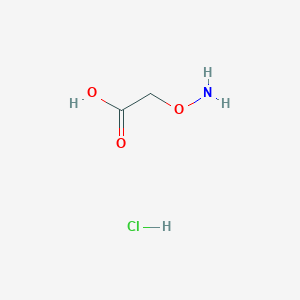
4-(pyridin-4-ylméthyl)phtalazin-1(2H)-one
Vue d'ensemble
Description
4-(4-Pyridylmethyl)-1(2H)-phthalazinone is a heterocyclic compound that features a phthalazinone core with a pyridylmethyl substituent at the 4-position
Applications De Recherche Scientifique
4-(4-Pyridylmethyl)-1(2H)-phthalazinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
Target of Action
The primary target of 4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays a crucial role in neural crest development and is implicated in various diseases when mutated .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor for RET . It binds to the RET protein, inhibiting its activity. This inhibition is effective against the wild-type RET as well as some common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting RET, Pralsetinib disrupts several downstream signaling pathways that are critical for cell proliferation and survival. This disruption can lead to the inhibition of tumor growth in cancers driven by RET mutations or fusions .
Pharmacokinetics
Its solubility is greater in DMSO, indicating that it may be administered in a solution of this solvent .
Result of Action
The inhibition of RET by Pralsetinib leads to the suppression of tumor growth in cancers driven by RET mutations or fusions . In vitro, Pralsetinib has been shown to specifically inhibit RET signaling and more effectively inhibit the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, Pralsetinib effectively inhibits tumor growth in xenograft models of NSCLC and thyroid cancer driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pralsetinib. For instance, the presence of different nitrogen-containing ligands can affect the electrocatalytic performance of materials derived from Pralsetinib . Additionally, the compound’s stability may be affected by storage conditions, with a recommendation for storage at 4°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone typically involves the reaction of phthalic anhydride with 4-pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-(4-Pyridylmethyl)-1(2H)-phthalazinone often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Pyridylmethyl)-1(2H)-phthalazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridylmethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(4-Pyridylmethyl)-1(2H)-phthalazinone include other phthalazinone derivatives and pyridylmethyl-substituted heterocycles. Examples include:
- 4-(4-Pyridylmethyl)-1(2H)-quinolinone
- 4-(4-Pyridylmethyl)-1(2H)-isoquinolinone
Uniqueness
The uniqueness of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone lies in its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQMWTLRDNQDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355038 | |
| Record name | 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107558-48-5 | |
| Record name | 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pyridylmethyl)-1(2H)-phtalazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Q1: What is the key innovation presented in the research paper regarding the synthesis of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone?
A1: The research paper [] introduces a novel method for synthesizing 4-(4-Pyridylmethyl)-1(2H)-phthalazinone. This method utilizes a reaction sequence starting with phthalidyl-3-triphenylphosphonium salt and 4-pyridine aldehyde in the presence of a base. Subsequent reactions with hydrazine hydrate and an acid treatment lead to the formation of the desired compound. The significance of this method lies in its ability to circumvent the safety and environmental concerns associated with previously established synthesis routes. This improvement highlights a step towards greener and safer chemical synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)






